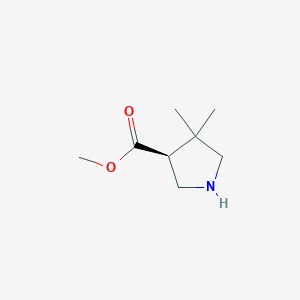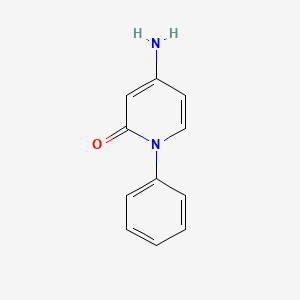![molecular formula C8H11FO B13516904 6-Fluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13516904.png)
6-Fluorospiro[3.3]heptane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluorospiro[3.3]heptane-2-carbaldehyde is a chemical compound with the molecular formula C8H11FO. It has gained significant attention in scientific research due to its potential biological activity and applications in various fields. The compound is characterized by a spirocyclic structure, which includes a fluorine atom and an aldehyde functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorospiro[3.3]heptane-2-carbaldehyde typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Aldehyde Functionalization:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluorospiro[3.3]heptane-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 6-Fluorospiro[3.3]heptane-2-carboxylic acid
Reduction: 6-Fluorospiro[3.3]heptane-2-methanol
Substitution: Various substituted spirocyclic compounds
Applications De Recherche Scientifique
6-Fluorospiro[3.3]heptane-2-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Fluorospiro[3.3]heptane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom and aldehyde group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, its spirocyclic structure may contribute to its unique properties and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chlorospiro[3.3]heptane-2-carbaldehyde
- 6-Bromospiro[3.3]heptane-2-carbaldehyde
- 6-Iodospiro[3.3]heptane-2-carbaldehyde
Uniqueness
6-Fluorospiro[3.3]heptane-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in drug design and development. The spirocyclic structure further contributes to its uniqueness by providing a rigid and constrained framework that can influence its reactivity and interactions.
Propriétés
Formule moléculaire |
C8H11FO |
|---|---|
Poids moléculaire |
142.17 g/mol |
Nom IUPAC |
2-fluorospiro[3.3]heptane-6-carbaldehyde |
InChI |
InChI=1S/C8H11FO/c9-7-3-8(4-7)1-6(2-8)5-10/h5-7H,1-4H2 |
Clé InChI |
HEFVUAONYLKUNY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12CC(C2)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Aminomethyl)pentan-3-yl]pyridine](/img/structure/B13516823.png)
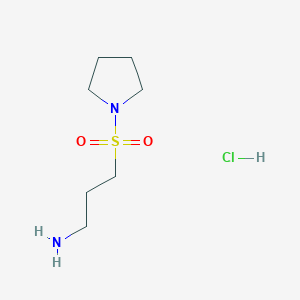
![Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13516839.png)
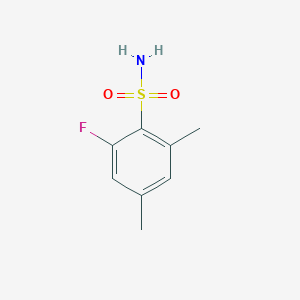
![tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate](/img/structure/B13516842.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13516845.png)
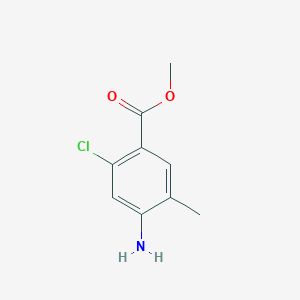

![[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B13516861.png)
![2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13516881.png)
